molecular formula C8H14N2O B1460955 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine CAS No. 941867-85-2

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine

Cat. No.: B1460955
CAS No.: 941867-85-2
M. Wt: 154.21 g/mol
InChI Key: KPFDFEIXPQVFPU-UHFFFAOYSA-N
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Description

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbutan-2-amine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including the presence of catalysts or solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for developing new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylbutan-2-yl)-1,2-oxazole
  • 3-(2-Methylbutan-2-yl)-1,2-thiazol-5-amine
  • 3-(2-Methylbutan-2-yl)-1,2-imidazol-5-amine

Uniqueness

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for targeted research and development.

Properties

IUPAC Name

3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-8(2,3)6-5-7(9)11-10-6/h5H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDFEIXPQVFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941867-85-2
Record name 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine
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Reactant of Route 6
3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine

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